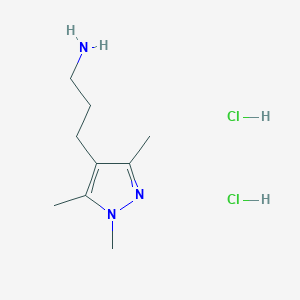
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride
描述
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine dihydrochloride is a pyrazole-derived amine salt characterized by a 1,3,5-trimethyl-substituted pyrazole ring linked to a propylamine chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
属性
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-4-6-10)8(2)12(3)11-7;;/h4-6,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYAZNVUYAKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Structural Analogues
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Substituent Effects: The 1,3,5-trimethylpyrazole group in the target compound increases lipophilicity compared to unsubstituted pyrazole derivatives (e.g., C6H11N3·2HCl) .
- Heterocycle Choice : Replacing pyrazole with triazole (C6H12N4·HCl) introduces a different electronic profile, as triazoles are more electron-deficient, which could influence metabolic stability . Pyridine-based analogues (C8H12N2·2HCl) exhibit higher basicity due to the nitrogen-rich aromatic ring, altering solubility and pH-dependent behavior .
Physicochemical Properties
Notes:
- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, as seen in the solubility of N-[2-(1H-Imidazol-1-yl)-4-pyrimidylmethyl]-3-(3-fluorophenyl)-propan-1-amine dihydrochloride (20 mg/mL in DMSO) .
- Purity levels for pyrazole and pyridine derivatives often exceed 98%, suggesting robust synthetic protocols .
生物活性
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine; dihydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
- CAS Number : 956372-59-1
- Molecular Formula : C9H17N3
- Molecular Weight : 167.26 g/mol
- Purity : ≥95% .
The compound acts primarily as a modulator of neurotransmitter systems. Its structural similarity to other known pharmacological agents suggests potential interactions with serotonin (5-HT) receptors and possibly other monoamine receptors. The pyrazole ring is known for its ability to influence various biological pathways, including those related to mood regulation and thermoregulation.
1. Serotonin Receptor Interaction
Research indicates that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT1A subtype. Activation of these receptors has been linked to various physiological responses including:
- Regulation of body temperature.
- Modulation of mood and anxiety levels.
These interactions may lead to hypothermic effects observed in animal models when administered .
2. Thermoregulatory Effects
Studies have shown that activation of serotonin receptors can result in hypothermia in warm-blooded animals. For instance, the administration of a similar compound led to significant decreases in metabolic rates and body temperature through mechanisms involving both heat production and loss .
Case Study 1: Serotonin Modulation
In a controlled study involving rodents, the administration of 3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine resulted in observable changes in body temperature and behavior consistent with serotonin receptor activation. The results indicated a dose-dependent relationship between the compound's administration and the degree of hypothermia observed .
Case Study 2: Neurotransmitter Interaction
Another study focused on the compound's potential as an antidepressant by assessing its effects on serotonin levels in the brain. The findings suggested that compounds similar to this one could enhance serotonergic activity, which is critical for mood regulation .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


